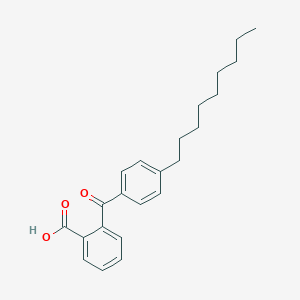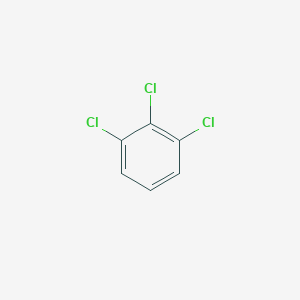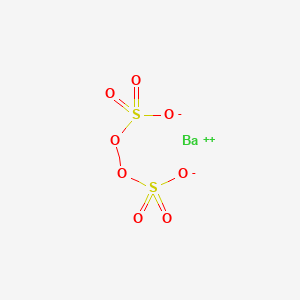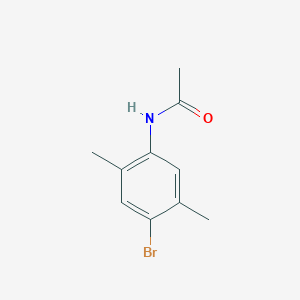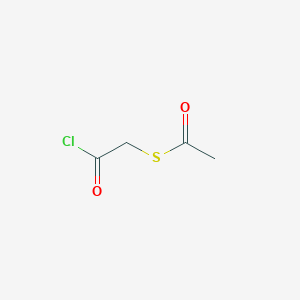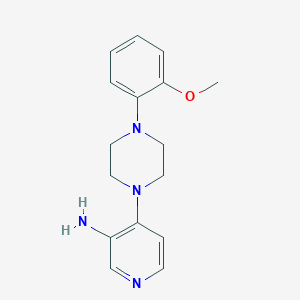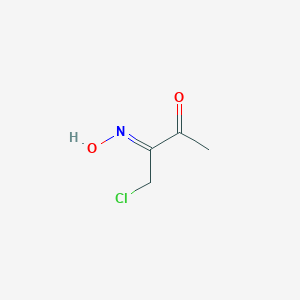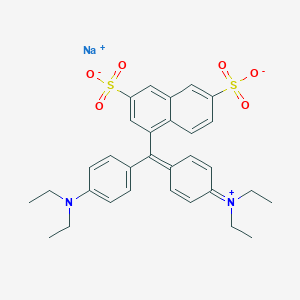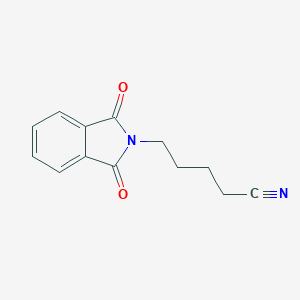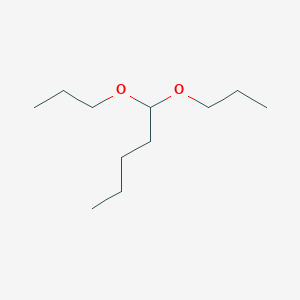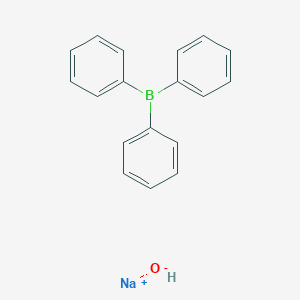
Triphénylborane ; hydroxyde de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;triphenylborane;hydroxide is a chemical compound with the molecular formula C18H15BNaO. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a solution in water, with concentrations ranging from 6-10% .
Applications De Recherche Scientifique
Sodium;triphenylborane;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;triphenylborane;hydroxide can be synthesized through the reaction of triphenylborane with sodium hydroxide in an aqueous medium. The general procedure involves dissolving triphenylborane in an organic solvent, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is then stirred at room temperature until the adduct forms .
Industrial Production Methods: In industrial settings, the production of triphenylborane-sodium hydroxide adduct involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;triphenylborane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborane oxide.
Reduction: It can be reduced under specific conditions to yield triphenylborane.
Substitution: The adduct can participate in substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Triphenylborane oxide.
Reduction: Triphenylborane.
Substitution: Substituted triphenylborane derivatives.
Mécanisme D'action
The mechanism of action of triphenylborane-sodium hydroxide adduct involves its behavior as a Lewis acid. It can form Lewis acid-base adducts with various nucleophiles, such as amines. This interaction leads to the formation of stable complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Triphenylborane: A closely related compound with similar chemical properties but without the hydroxide adduct.
Sodium Borohydride: Another boron-containing compound used in reduction reactions.
Phenylboronic Acid: A boronic acid derivative with different reactivity and applications.
Uniqueness: Sodium;triphenylborane;hydroxide is unique due to its ability to form stable complexes with nucleophiles, making it valuable in various chemical reactions and industrial applications. Its solubility in water and specific reactivity profile distinguish it from other boron-containing compounds .
Propriétés
Numéro CAS |
12113-07-4 |
|---|---|
Formule moléculaire |
C18H16BNaO |
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
sodium;hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |
Clé InChI |
SUZMSMLUONFLDA-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
SMILES isomérique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |
Key on ui other cas no. |
12113-07-4 |
Description physique |
Liquid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


